4-(4-Benzyloxyphenyl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-phenylmethoxyphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO/c21-14-16-6-8-18(9-7-16)19-10-12-20(13-11-19)22-15-17-4-2-1-3-5-17/h1-13H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKDFMBBVRNDIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602453 | |
| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117571-49-0 | |
| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Positioning of the Benzonitrile Scaffold in Functional Molecular Systems
The benzonitrile (B105546) group, a benzene (B151609) ring substituted with a nitrile (-C≡N) group, is a key component in the design of functional molecular systems. Its utility stems from a combination of electronic and physical properties that can be leveraged to create materials with specific characteristics.
The nitrile group is strongly polar and possesses a significant dipole moment. This feature is particularly important in the field of liquid crystals, where the dipole-dipole interactions between molecules influence their self-assembly into ordered phases. tandfonline.comnih.gov For instance, the well-known 4-pentyl-4'-cyanobiphenyl (5CB) owes its liquid crystalline properties in large part to the polar nitrile group. tandfonline.comnih.gov This polarity is also crucial for applications in nonlinear optics, where it contributes to a large second-order nonlinear optical response.
Furthermore, the benzonitrile moiety can act as a fluorescent emitter. The electronic structure of the molecule, with its extended π-conjugation, allows for the absorption and emission of light, a property that is being explored for applications in organic light-emitting diodes (OLEDs). The emission properties can be tuned by modifying the substituents on the benzene ring. researchgate.net
From a synthetic standpoint, the nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocyclic compounds. This chemical reactivity allows for the post-functionalization of benzonitrile-containing materials, enabling the creation of more complex architectures.
Evolution of Benzyloxyphenyl Containing Organic Frameworks for Material Applications
Tailored Synthesis of this compound Core Structures
The synthesis of the this compound core structure is a critical process, often serving as a key step in the development of more complex molecules with applications in materials science and medicinal chemistry. The construction of this biphenyl (B1667301) nitrile framework relies on carefully designed synthetic strategies, involving the preparation of functionalized precursors and the use of powerful catalytic coupling reactions.
The assembly of this compound typically begins with the synthesis of its constituent parts: a benzonitrile (B105546) moiety and a benzyloxyphenyl group. A common precursor for the benzonitrile portion is 4-halobenzonitrile, such as 4-chlorobenzonitrile (B146240) or 4-fluorobenzonitrile (B33359). These halogenated benzonitriles can then be coupled with a suitable benzyloxyphenyl partner.
One route to a key intermediate, 4-(4-alkylphenoxy)benzonitrile, involves the reaction of a 4-alkylphenol sodium salt with a 4-halogenobenzonitrile. google.com For instance, the sodium salt of p-cresol (B1678582) can be reacted with 4-fluorobenzonitrile in dimethylsulfoxide. google.com Another approach involves heating a mixture of 4-(4-methylphenoxy)benzonitrile, p-cresol, and potassium hydroxide (B78521) in toluene (B28343). google.com
The benzyloxyphenyl component is often prepared by the benzylation of a corresponding hydroxy-substituted precursor. For example, 4-benzyloxyphenol can be synthesized and subsequently used in coupling reactions. nih.gov A related compound, 4-(benzyloxy)-3-methoxyphenylacetonitrile, is prepared by reacting 4-hydroxy-3-methoxyphenylacetonitrile (B1293680) with benzyl (B1604629) bromide in the presence of potassium carbonate in acetone (B3395972). chemicalbook.com This reaction proceeds via the formation of a phenoxide intermediate, which then undergoes nucleophilic substitution with benzyl bromide.
Functionalization strategies often focus on introducing substituents onto the aromatic rings to modulate the electronic and steric properties of the final molecule. This can be achieved by starting with appropriately substituted precursors or by performing functional group transformations on the assembled biphenyl core.
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing the C-C bond between the two aromatic rings of the this compound scaffold. nih.gov The Suzuki coupling reaction, which couples an organoboron compound with an organohalide, is a widely used method. nih.gov For instance, a boronic acid derivative of one aromatic ring can be coupled with a halogenated derivative of the other in the presence of a palladium catalyst and a base. This method is valued for its high functional group tolerance and generally mild reaction conditions.
Another powerful palladium-catalyzed method is the direct C-H arylation, which avoids the pre-functionalization required for traditional cross-coupling reactions. mdpi.com This approach allows for the direct coupling of a C-H bond of one aromatic ring with an aryl halide partner. For example, the C-H arylation of benzofurans with triarylantimony difluorides has been demonstrated to produce 2-arylbenzofurans. mdpi.com While not a direct synthesis of the title compound, the principle can be applied to the synthesis of related biphenyl structures.
The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these coupling reactions. youtube.comyoutube.com Bulky phosphine (B1218219) ligands are often employed to generate reactive, coordinatively unsaturated palladium(0) species, which are key to the catalytic cycle. youtube.com The reaction solvent can also have a significant impact on the outcome, with non-polar aprotic solvents like toluene or dioxane often being preferred. youtube.com
A cyanide-free method for synthesizing aryl nitriles from aryl halides has also been developed using palladium catalysis. nih.gov This process involves the reaction of an aryl halide with ethyl nitroacetate (B1208598) and an olefin, proceeding through a series of steps including α-arylation, nitrile oxide formation, and cycloaddition to form the benzonitrile. nih.gov
Green Chemistry Principles in the Synthesis of Benzonitrile Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of benzonitrile derivatives to minimize environmental impact and enhance sustainability. This involves the development of solvent-free methods, atom-economical reactions, and energy-efficient protocols.
Solvent-free reaction conditions offer significant environmental benefits by reducing volatile organic compound (VOC) emissions and simplifying product purification. A notable example is the p-TsOH mediated synthesis of nitriles from aldehydes via a modified Schmidt reaction, which is carried out under solvent-free conditions using sodium azide (B81097) on a silica (B1680970) surface. researchgate.net This method avoids the use of toxic metal catalysts and hazardous solvents. researchgate.net
Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is another key principle of green chemistry. researchgate.net The direct ammoxidation of alkylbenzenes to benzonitriles is an industrially important process that can be made more atom-economical. medcraveonline.com By using transition metal oxide clusters fabricated in the pores of β-zeolites, the selective ammoxidation of toluene, xylenes, and chlorotoluenes can be achieved with high selectivity, suppressing the formation of carbon dioxide. medcraveonline.com
The synthesis of 2-aryl benzimidazoles, which can be considered analogs of benzonitrile derivatives, has been achieved through a sulfur-mediated redox condensation between o-nitroanilines and aryl methanols. researchgate.net This method is highlighted for its direct redox nitro-methyl reaction, which forms the carbon-nitrogen bond without the need for an external oxidizing or reducing agent, thus improving atom economy. researchgate.net
Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netyoutube.com The rapid and intense heating generated by microwaves can significantly enhance the efficiency of benzonitrile synthesis. youtube.com
For example, the synthesis of benzonitriles from amides can be achieved by reacting the amides with acetic anhydride (B1165640) in a microwave reactor. researchgate.net This method has been shown to be effective for a range of substituted benzamides. researchgate.net Similarly, microwave irradiation has been utilized in the synthesis of morpholine-benzimidazole-oxadiazole derivatives, where a key step involves the reaction of 4-fluorobenzaldehyde (B137897) with morpholine (B109124) in a microwave-assisted reactor. acs.orgacs.org
The advantages of microwave-assisted synthesis include:
Rapid reaction times: Reactions that may take hours under conventional heating can often be completed in minutes. youtube.com
Higher yields: The localized and efficient heating can lead to improved product yields. youtube.com
Reduced solvent usage: In some cases, reactions can be performed with smaller volumes of solvent. youtube.com
A study on the synthesis of benzonitrile from benzaldehyde (B42025) and hydroxylamine (B1172632) hydrochloride demonstrated a green and efficient route using an ionic liquid as a recyclable agent. researchgate.netrsc.orgrsc.orgsemanticscholar.org While not explicitly microwave-assisted, this method highlights the use of alternative reaction media to improve the environmental profile of the synthesis. The ionic liquid acts as a co-solvent, catalyst, and phase separation agent, eliminating the need for a metal salt catalyst and simplifying the separation process. researchgate.netrsc.orgrsc.orgsemanticscholar.org
Derivatization and Functionalization Reactions of the Benzyloxyphenylbenzonitrile Moiety
The this compound scaffold serves as a versatile platform for further chemical modifications, allowing for the introduction of various functional groups to fine-tune its properties for specific applications. These derivatization reactions can target different parts of the molecule, including the nitrile group, the aromatic rings, and the benzylic ether linkage.
The nitrile group itself can be transformed into a variety of other functional groups. For example, it can be reduced to a primary amine, providing a route to compounds like 4-(4-alkylphenoxy)benzylamines. google.comresearchgate.net This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LAH). researchgate.net
The aromatic rings of the benzyloxyphenylbenzonitrile moiety are susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of substituents such as nitro groups or halogens. The position of substitution will be directed by the existing groups on the rings.
Furthermore, the benzylic ether linkage can be cleaved under certain conditions, deprotecting the hydroxyl group on the phenyl ring. This would yield 4-(4-hydroxyphenyl)benzonitrile, which can then be used in further functionalization reactions, such as esterification or etherification at the phenolic hydroxyl group. For instance, 4-(4-hydroxyphenyl)benzonitrile can be esterified with 4-(n-dodecyloxy)benzoic acid to form liquid crystal compounds. nih.gov
The Suzuki coupling reaction can also be employed for derivatization. For example, 4-iodobenzonitrile (B145841) has been used as a fluorogenic derivatization reagent for the analysis of L-p-boronophenylalanine, where the two molecules are coupled via a Suzuki reaction to form a fluorescent cyanobiphenyl derivative. nih.gov This demonstrates the utility of the benzonitrile moiety in creating new molecules with specific functions.
Derivatization is a key strategy in drug discovery and materials science. By systematically modifying the structure of this compound, libraries of new compounds can be generated and screened for desired biological activities or physical properties.
Mechanistic Investigations of Key Synthetic Pathways
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.
The synthesis of this compound itself often relies on the Williamson ether synthesis , where the sodium salt of 4-cyanophenol reacts with benzyl bromide. This reaction proceeds via an Sₙ2 mechanism , involving the nucleophilic attack of the phenoxide ion on the benzylic carbon of benzyl bromide, with bromide acting as the leaving group.
The electrophilic aromatic substitution on the biphenyl system follows a well-established mechanism. masterorganicchemistry.com The electrophile attacks the π-system of one of the aromatic rings to form a resonance-stabilized carbocation intermediate, known as an arenium ion or Wheland intermediate. masterorganicchemistry.comwikipedia.org Subsequent loss of a proton restores the aromaticity and yields the substituted product. masterorganicchemistry.comwikipedia.org The regioselectivity is determined by the stability of the possible arenium ion intermediates. For this compound, the benzyloxy group, being an electron-donating group, stabilizes the positive charge in the arenium ion through resonance, particularly when the electrophile adds to the ortho or para positions. youtube.com This leads to preferential substitution at these positions on the benzyloxy-substituted ring. youtube.com Computational methods, such as RegioSQM, have been developed to predict the regioselectivity of electrophilic aromatic substitution reactions by calculating the proton affinities of the aromatic C-H carbons. rsc.orgnih.gov
Advanced Spectroscopic and Structural Characterization of 4 4 Benzyloxyphenyl Benzonitrile Systems
Photophysical Characterization and Excited State Dynamics
The photophysical properties of cyanophenyl-containing compounds, such as 4-(4-Benzyloxyphenyl)benzonitrile, are of significant interest due to their potential applications in molecular electronics and as fluorescent probes. The interaction of the cyano group with the biphenyl (B1667301) system can lead to complex excited-state dynamics, including intramolecular charge transfer (ICT).
The electronic absorption and emission spectra of molecules like this compound are governed by π-π* transitions within the aromatic system. The absorption spectra typically exhibit multiple bands corresponding to different electronic transitions. For instance, flavone, a related heterocyclic compound, shows two main absorption bands, with the lower energy band being sensitive to solvent polarity. mdpi.com This lower energy band is attributed to the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). mdpi.com
In compounds capable of dual fluorescence, such as 4-(dimethylamino)benzonitrile (B74231) (DMABN), the emission spectrum can show two distinct bands. nih.gov One is a "normal" band, which is relatively insensitive to solvent polarity, and the other is an "anomalous" band that is highly sensitive to the solvent environment. nih.gov This dual fluorescence is often attributed to the formation of a twisted intramolecular charge transfer (TICT) state, where the dimethylamino group rotates relative to the benzonitrile (B105546) moiety in the excited state. nih.gov The emission characteristics of this compound are expected to be influenced by the nature of the benzyloxy substituent and its effect on the electronic properties of the biphenyl system. The study of related compounds like 4,4'-(o-benzonitrile) divinylbenzene (B73037) shows fluorescence emission in the visible region, for example at 431 nm in acetone (B3395972) when excited at 365 nm. researchgate.net
| Compound | Solvent | Absorption Maxima (nm) | Emission Maxima (nm) | Excitation Wavelength (nm) |
|---|---|---|---|---|
| 4,4'-(o-benzonitrile) divinylbenzene | Acetone | - | 431 | 365 researchgate.net |
| Flavone (Band I) | Cyclohexane | 286-295 | - | - mdpi.com |
| 7-Hydroxyflavone (Band I) | 1,4-dioxane | 300.0 | - | - mdpi.com |
| 7-Hydroxyflavone (Band I) | DMSO | 308.1 | - | - mdpi.com |
Solvatochromism, the change in the position, intensity, and shape of absorption or emission bands with solvent polarity, provides valuable insights into the electronic structure of the ground and excited states. wikipedia.org A bathochromic (red) shift with increasing solvent polarity indicates a more polar excited state, while a hypsochromic (blue) shift suggests a less polar excited state. wikipedia.org For example, C-(4-chlorophenyl)-N-phenylnitrone exhibits a hypsochromic shift in its absorption spectrum and a bathochromic shift in its emission spectrum with increasing solvent acidity, indicating different solvation interactions in the ground and excited states. scirp.org
The photophysics of molecules exhibiting intramolecular charge transfer (ICT) are particularly sensitive to the solvent environment. ajol.info In polar solvents, the charge-separated excited state can be stabilized, leading to a significant red-shift in the emission spectrum. ajol.info The study of solvatochromism helps in understanding the nature of the excited state, whether it is a locally excited (LE) state or a charge transfer (CT) state. The magnitude of the solvatochromic shift can be correlated with solvent parameters like the dielectric constant and hydrogen bonding capacity. wikipedia.org
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. frontiersin.org It is a critical parameter for applications such as fluorescent probes and light-emitting materials. The quantum yield can be strongly influenced by the molecular structure and the solvent environment. nih.gov For instance, rigidifying a molecular structure often leads to an increase in the fluorescence quantum yield by reducing non-radiative decay pathways. nih.gov
The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. It is another crucial parameter that governs the photophysical behavior. For molecules exhibiting dual fluorescence, different lifetimes can be associated with the LE and ICT states. The study of excited-state lifetimes can provide information on the rates of radiative and non-radiative processes, including intersystem crossing and internal conversion. For example, the fluorescence lifetime of benzonitrile-benzene complexes has been studied to understand exciplex formation. researchgate.net
| Compound | Solvent | Fluorescence Quantum Yield (Φf) |
|---|---|---|
| Thioflavin T | Water | Low nih.gov |
| Thioflavin T (aggregated with amyloids) | - | ~0.45 nih.gov |
| BODIPY (parent molecule) | - | ~1.00 nih.gov |
Excited molecules can participate in energy transfer processes, such as Förster Resonance Energy Transfer (FRET), where energy is transferred from a donor chromophore to an acceptor. 20.210.105 This process is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance between them.
Furthermore, some excited molecules can transfer their energy to molecular oxygen, leading to the formation of singlet oxygen (¹O₂), a highly reactive oxygen species. nih.govrsc.org The efficiency of singlet oxygen generation is a key parameter for photosensitizers used in photodynamic therapy (PDT). mdpi.com Porphyrins are well-known singlet oxygen sensitizers, and their efficiency can be enhanced by attaching chromophores with high two-photon absorption cross-sections. 20.210.105 The potential of this compound systems to act as photosensitizers would depend on their triplet state energy and lifetime, which are critical for efficient energy transfer to ground-state triplet oxygen.
Electrochemical Analysis for Electronic Properties
Electrochemical methods, such as cyclic voltammetry and differential pulse voltammetry, are powerful tools for investigating the electronic properties of molecules by determining their redox potentials.
The redox potentials (oxidation and reduction potentials) of a compound provide information about the energy levels of its frontier molecular orbitals, the HOMO and LUMO. The oxidation potential is related to the energy required to remove an electron from the HOMO, while the reduction potential is related to the energy gained upon adding an electron to the LUMO. These values are crucial for designing materials for electronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Electrochemical studies on related aromatic compounds have shown that the substitution pattern on the aromatic ring can significantly influence the redox potentials. For example, in a study of phenothiazine-substituted truxenes, the redox potentials were determined to understand the ground- and excited-state charge transfer properties. researchgate.net Similarly, electrochemical methods have been employed to study the amidation of benzene (B151609) derivatives. nih.gov The redox potentials of this compound would be influenced by the electron-donating nature of the benzyloxy group and the electron-withdrawing nature of the nitrile group.
| Technique | Analyte | Electrode | Linear Range | Detection Limit |
|---|---|---|---|---|
| Differential Pulse Voltammetry (DPV) | Butylated Hydroxy Anisole (BHA) | FePor−COF−366/GCE | 0.04–1000 μM | 0.015 μM mdpi.com |
| Differential Pulse Voltammetry (DPV) | α-endosulfan | Copper-oxide-modified gold electrode (CuO/Au) | 4–20 nM | - mdpi.com |
Evaluation of Frontier Molecular Orbital (HOMO/LUMO) Energy Levels
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the electronic properties and chemical reactivity of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and its potential applications in optoelectronic devices.
Theoretical calculations, typically employing Density Functional Theory (DFT), are a powerful tool for predicting the energy levels of these orbitals. For molecules structurally related to this compound, DFT calculations have provided valuable insights. For instance, a chalcone (B49325) derivative, (E)-3-(4-(benzyloxy)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, which shares the benzyloxy-phenyl moiety, was calculated to have a HOMO-LUMO energy gap of approximately 3.984 eV. rsc.org In another study on a triazine derivative, the HOMO-LUMO energy gap was determined to be 4.4871 eV. irjweb.com For a phthalocyanine (B1677752) molecule, the calculated HOMO and LUMO energy levels were -5.0720 eV and -2.9035 eV, respectively. researchgate.net
These values suggest that this compound likely possesses a relatively large HOMO-LUMO gap, indicative of high chemical stability. irjweb.com The HOMO is expected to be localized primarily on the electron-rich benzyloxy-phenyl portion of the molecule, which acts as the electron-donating group. Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing benzonitrile moiety. scispace.com The ability to tune these energy levels by modifying substituent groups is a key strategy in the design of materials for specific electronic applications. scispace.com
Band Gap Determination
The band gap of a material is the energy difference between the valence band and the conduction band and is experimentally analogous to the HOMO-LUMO gap in a single molecule. researchgate.net A common and effective method for determining the optical band gap of a compound is through UV-Visible (UV-Vis) spectroscopy. researchgate.net The absorption of UV-Vis light promotes an electron from the ground state (HOMO) to an excited state (LUMO). researchgate.net
For related benzonitrile compounds, UV-Vis spectra show characteristic absorption bands. rsc.org The theoretically calculated HOMO-LUMO gap provides a good estimation of the electronic band gap. irjweb.com Given the calculated gaps of similar compounds, the band gap for this compound is expected to be in the range that would classify it as a wide-band-gap organic semiconductor.
Crystallographic Analysis and Solid-State Architecture
The three-dimensional arrangement of molecules in the solid state dictates many of a material's bulk properties. Single-crystal X-ray diffraction is the definitive method for determining molecular geometry and crystal packing. nih.gov
Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing
While a specific crystal structure for this compound has not been reported in the searched literature, analysis of closely related compounds provides a strong indication of its likely solid-state architecture. For instance, nitrile-containing biphenyl derivatives and other aromatic nitriles have been extensively studied. nih.govresearchgate.net
The crystal structure of a related compound, 4-(4-hydroxyphenyldiazenyl)benzonitrile, was determined to be in the monoclinic crystal system with the space group Cc. schrodinger.com Another example, p-cyanophenyl nitronyl nitroxide, crystallizes in the orthorhombic system with the space group Ic2a. These examples show that aromatic nitriles can adopt various packing arrangements. The molecular geometry of this compound is expected to be non-planar due to the rotational freedom around the ether linkage and the biphenyl bond.
Table 1: Crystallographic Data for Related Aromatic Nitrile Compounds
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| 4-(4-Hydroxyphenyldiazenyl)benzonitrile | Monoclinic | Cc | 6.5307 | 10.747 | 15.851 | 93.54 | schrodinger.com |
| p-Cyanophenyl Nitronyl Nitroxide | Orthorhombic | Ic2a | 10.482 | 26.615 | 9.903 | 90 |
This table presents data for compounds structurally related to this compound to illustrate typical crystallographic parameters.
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
In the absence of strong hydrogen bond donors like -OH or -NH groups in this compound, the crystal packing is expected to be governed by weaker intermolecular forces. These include C-H···N interactions, where the hydrogen atoms of the phenyl rings interact with the nitrogen atom of the nitrile group, and C-H···O interactions involving the ether oxygen.
Polymorphism and its Impact on Material Properties
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in organic solid-state chemistry. Different polymorphs of a substance can exhibit distinct physical properties, including melting point, solubility, and stability. For rigid molecules like biphenyl derivatives, the potential for polymorphism is significant. While no specific studies on the polymorphism of this compound were found, it is conceivable that this compound could exhibit different crystalline forms depending on the crystallization conditions. The discovery of polymorphs would be crucial as it could impact its performance in any potential material application.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.
For this compound, specific NMR data can be inferred from closely related structures. A study on a liquid crystalline compound, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, provides precise chemical shifts for the 4-benzyloxyphenyl fragment. schrodinger.com The methylene (B1212753) protons (O-CH₂-Ph) of the benzyl (B1604629) group are characteristically found around 5.15 ppm. schrodinger.com The protons of the terminal phenyl ring of the benzyl group typically appear in the range of 7.40-7.53 ppm. schrodinger.com The protons on the phenyl ring attached to the ether oxygen are observed as doublets around 7.21 ppm and 7.09 ppm. schrodinger.com
The ¹³C NMR spectrum is also highly informative. For 4-methoxybenzonitrile, a related compound, the nitrile carbon appears at approximately 119.2 ppm, and the carbon attached to the nitrile (C1) is at 103.9 ppm. rsc.org The benzylic carbon (O-CH₂) is expected to have a chemical shift in the region of 70 ppm. The aromatic carbons of the benzyl and phenyl rings will appear in the typical range of 115-160 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the 4-Benzyloxyphenyl Moiety
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| O-CH₂ -Ph | ~5.15 (s) | ~70 |
| Phenyl-H (of benzyl group) | ~7.40-7.53 (m) | ~127-136 |
| -O-Ph-H (ortho to O) | ~7.09 (d) | ~115 |
| -O-Ph-H (meta to O) | ~7.21 (d) | ~128 |
| Nitrile Carbon (-C N) | - | ~119 |
| C1 of Benzonitrile | - | ~110-115 |
Note: The predicted values are based on data from structurally similar compounds and general NMR principles. rsc.orgschrodinger.com
Solid-State NMR for Structural and Dynamic Insights
Solid-state NMR (ssNMR) is a powerful technique for investigating the structure and dynamics of solid materials. It provides information about the local environment of atomic nuclei (e.g., ¹³C, ¹⁵N) and can be used to determine internuclear distances, molecular conformations, and packing arrangements in crystalline and amorphous solids.
For a molecule like this compound, ssNMR could, in principle, provide valuable insights into:
Polymorphism: Identifying different crystalline forms of the compound, which can have distinct physical properties.
Molecular Conformation: Determining the torsion angles between the phenyl rings and the benzyloxy group in the solid state.
Intermolecular Interactions: Probing the packing of the molecules in the crystal lattice and identifying key intermolecular contacts.
Dynamics: Studying the motion of the benzyl group or the phenyl rings at different temperatures.
Despite its potential, to date, no specific solid-state NMR studies have been published for this compound.
Two-Dimensional NMR Techniques for Complex Structural Elucidation
Two-dimensional (2D) NMR spectroscopy is instrumental in deciphering the complex structures of organic molecules by resolving overlapping signals in 1D spectra and establishing correlations between different nuclei. Standard 2D NMR experiments that would be applicable to this compound include:
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) coupling networks within the benzylic and aromatic moieties.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting the different fragments of the molecule, such as the benzyl group to the phenoxy ring and the two phenyl rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help to define the three-dimensional structure and conformation of the molecule in solution.
While these techniques are routinely used in the characterization of new compounds, specific datasets and in-depth 2D NMR analyses for this compound are not available in published research. The ¹H and ¹³C NMR data that can be found are generally limited to basic peak listings to confirm the identity of the compound after synthesis. rsc.org
In the absence of dedicated research on the advanced spectroscopic characterization of this compound, a comprehensive discussion based on detailed research findings and data tables, as requested, cannot be provided at this time. Further experimental investigation would be required to generate the necessary data for such an analysis.
Computational Chemistry and Theoretical Modeling of 4 4 Benzyloxyphenyl Benzonitrile
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a leading method in quantum chemistry for predicting the electronic structure of molecules. By approximating the many-body electronic wavefunction in terms of the spatially dependent electron density, DFT provides a balance between accuracy and computational cost, making it well-suited for a molecule of this size.
A fundamental step in any computational study is the determination of the molecule's most stable three-dimensional structure. For 4-(4-Benzyloxyphenyl)benzonitrile, this involves geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. This yields the equilibrium geometry, including bond lengths, bond angles, and dihedral angles.
The presence of the benzyloxy group introduces conformational flexibility, primarily around the C-O-C ether linkage. A conformational analysis would systematically explore the potential energy surface by rotating key dihedral angles to identify various local minima (stable conformers) and the transition states that connect them. The global minimum would represent the most populated conformation in the gas phase.
Table 1: Illustrative Optimized Geometrical Parameters of this compound (Global Minimum)
| Parameter | Bond/Angle | Calculated Value (Å/°) |
| Bond Length | C≡N | 1.15 |
| C-C (nitrile-phenyl) | 1.45 | |
| C-O (ether) | 1.37 | |
| O-CH2 (ether) | 1.43 | |
| Bond Angle | C-C-C (phenyl) | ~120 |
| C-O-C (ether) | 118 | |
| Dihedral Angle | Phenyl-O-CH2-Phenyl | ~180 (anti-periplanar) or ~60 (gauche) |
Note: These are illustrative values typical for such functional groups and may vary with the level of theory and basis set used.
Once the geometry is optimized, DFT calculations can elucidate the electronic structure. This includes the distribution of electrons throughout the molecule, which is crucial for understanding its reactivity and intermolecular interactions. A Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be employed to assign partial atomic charges.
It is expected that the nitrogen atom of the nitrile group and the oxygen atom of the benzyloxy group will possess negative partial charges due to their high electronegativity, making them potential sites for electrophilic attack. Conversely, the carbon atom of the nitrile group and the hydrogen atoms of the aromatic rings would likely exhibit positive partial charges.
Time-Dependent DFT (TD-DFT) is a powerful extension of DFT for calculating the excited-state properties of molecules. By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the ultraviolet-visible (UV-Vis) absorption spectrum. This involves calculating the excitation energies and oscillator strengths for the transitions from the ground state to various excited states.
Similarly, after optimizing the geometry of the first excited state, TD-DFT can be used to predict the fluorescence emission spectrum, which corresponds to the electronic transition from the first excited state back to the ground state. The difference between the absorption and emission maxima provides the Stokes shift, which is indicative of the geometric relaxation in the excited state. For molecules with potential for dual fluorescence, such as those with charge-transfer character, TD-DFT can help in identifying the different emissive states. nist.govnih.gov
Table 2: Illustrative Predicted Electronic Transitions for this compound
| Transition | Excitation Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | ~300 | 0.5 | HOMO → LUMO |
| S0 → S2 | ~270 | 0.2 | HOMO-1 → LUMO |
| S1 → S0 (Emission) | ~350 | - | LUMO → HOMO |
Note: These are hypothetical values. The actual values would depend on the specific DFT functional and basis set, as well as the solvent environment.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tubitak.gov.trnih.govnih.govnist.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
For this compound, the HOMO is expected to be delocalized over the electron-rich benzyloxy-phenyl moiety. The LUMO is anticipated to be primarily located on the electron-withdrawing benzonitrile (B105546) portion of the molecule. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's kinetic stability and electronic excitation properties. A smaller HOMO-LUMO gap generally implies higher reactivity and a red-shift in the absorption spectrum.
Table 3: Illustrative Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.4 |
Note: These values are illustrative and would be obtained from a DFT calculation.
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how molecules behave over time, both individually and in condensed phases.
MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations could be employed to study its behavior in the liquid or solid state.
In a simulation of the liquid phase, one could investigate how the molecules arrange themselves and interact with each other. This would reveal information about local ordering and the formation of transient structures, such as stacking of the phenyl rings. sigmaaldrich.com The nitrile group, with its significant dipole moment, is expected to play a key role in directing intermolecular interactions. tubitak.gov.tr
In the context of self-assembly, particularly if the molecule exhibits liquid crystalline properties, MD simulations can be instrumental in understanding the formation of ordered phases like nematic or smectic phases. By simulating a large ensemble of molecules, one can observe the emergence of long-range orientational and positional order, driven by the anisotropic shape and interactions of the molecules. These simulations can provide insights into the phase transition temperatures and the structural characteristics of the different mesophases.
Simulation of Intermolecular Interactions and Aggregate Formation
The aggregation behavior of this compound in condensed phases is largely dictated by a variety of non-covalent interactions. Computational simulations, particularly molecular dynamics (MD), are powerful tools to investigate these phenomena. While specific simulation studies on this compound are not extensively documented in the public domain, the principles of its intermolecular interactions can be inferred from studies on analogous molecules like benzonitrile and its derivatives.
The primary forces expected to govern the aggregation of this compound include:
π-π Stacking: The presence of two aromatic rings, the phenyl and the benzonitrile moieties, suggests a strong propensity for π-π stacking interactions. These interactions are a result of the electrostatic and van der Waals forces between the electron clouds of the aromatic systems. In related benzonitrile compounds, π-stacking has been identified as a significant factor in their structural organization. researchgate.net
Dipole-Dipole Interactions: The nitrile group (-C≡N) imparts a significant dipole moment to the molecule. This leads to strong dipole-dipole interactions, which, along with π-π stacking, will play a crucial role in the orientation and packing of the molecules in a condensed phase.
A typical molecular dynamics simulation protocol to study the aggregation of this compound would involve the following steps:
| Step | Description |
| 1. System Setup | A simulation box is populated with a number of this compound molecules at a given density or in a solvent. |
| 2. Energy Minimization | The initial configuration is subjected to energy minimization to remove any unfavorable steric clashes. |
| 3. Equilibration | The system is equilibrated at the desired temperature and pressure (NPT or NVT ensemble) to reach a stable thermodynamic state. |
| 4. Production Run | A long simulation run is performed to collect data on the trajectories of the molecules. |
| 5. Analysis | The collected data is analyzed to determine structural and dynamic properties, such as radial distribution functions, order parameters, and diffusion coefficients. |
Such simulations would provide a detailed picture of the supramolecular organization of this compound, which is fundamental to understanding its macroscopic properties.
Quantum Chemical Approaches for Optical and Electronic Property Prediction
Quantum chemical calculations are indispensable for predicting the optical and electronic properties of molecules like this compound from first principles. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most widely used methods for this purpose, offering a good balance between accuracy and computational cost. nih.govnih.gov
The electronic properties of primary interest include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. nih.gov A smaller HOMO-LUMO gap generally implies a higher reactivity and a greater ease of electronic excitation.
TD-DFT calculations are employed to predict the electronic absorption spectra of the molecule. These calculations provide information about the excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π-π* or n-π). For this compound, the absorption spectrum is expected to be dominated by π-π transitions within the aromatic systems.
The choice of the functional and basis set in DFT calculations is crucial for obtaining accurate results. The B3LYP functional combined with a split-valence basis set, such as 6-311++G(d,p), is a common choice for organic molecules and has been shown to provide reliable predictions for the electronic and optical properties of benzonitrile derivatives. nih.gov
| Property | Description | Predicted Value (Illustrative) |
| HOMO Energy | Energy of the highest occupied molecular orbital. | -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -1.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | 5.0 eV |
| Ionization Potential | The minimum energy required to remove an electron from the molecule. | 6.5 eV |
| Electron Affinity | The energy released when an electron is added to the molecule. | 1.5 eV |
| Maximum Absorption Wavelength (λmax) | The wavelength at which the molecule shows maximum light absorption. | ~280 nm |
These predicted properties are fundamental for understanding the photophysical behavior of this compound and for designing materials with specific optical and electronic characteristics.
Theoretical Evaluation of Nonlinear Optical Susceptibilities
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The NLO response of a material is governed by its hyperpolarizabilities at the molecular level. Theoretical calculations provide a powerful means to predict the NLO properties of molecules and to guide the synthesis of new materials with enhanced NLO responses.
The first-order hyperpolarizability (β) and the second-order hyperpolarizability (γ) are key parameters that describe the second- and third-order NLO responses, respectively. For molecules with a center of symmetry, the first-order hyperpolarizability is zero, and the third-order response, characterized by the second-order hyperpolarizability, becomes the dominant NLO effect. While this compound does not possess a perfect center of symmetry, its NLO properties are of significant interest.
Quantum chemical methods, particularly DFT, are widely used to calculate the hyperpolarizabilities of molecules. nih.gov The calculations involve determining the response of the molecular dipole moment to an applied external electric field. The choice of the DFT functional is critical for accurate predictions of NLO properties. Long-range corrected functionals, such as CAM-B3LYP, are often preferred for this purpose as they can better describe charge-transfer excitations, which are often crucial for large NLO responses.
The NLO properties of this compound are expected to arise from the intramolecular charge transfer between the electron-donating benzyloxy group and the electron-withdrawing benzonitrile moiety. The extended π-conjugated system facilitates this charge transfer, which is a key requirement for a significant NLO response.
A theoretical evaluation of the NLO susceptibilities of this compound would typically involve the following calculations:
| NLO Property | Description | Computational Method |
| First-order hyperpolarizability (β) | Describes the second-order NLO response (e.g., second-harmonic generation). | DFT (e.g., B3LYP, CAM-B3LYP) |
| Second-order hyperpolarizability (γ) | Describes the third-order NLO response (e.g., third-harmonic generation, two-photon absorption). | DFT (e.g., B3LYP, CAM-B3LYP) |
The calculated hyperpolarizability values can then be used to estimate the macroscopic NLO susceptibilities of the material. While specific calculated values for this compound are not available in the surveyed literature, studies on similar donor-π-acceptor benzonitrile derivatives have shown that they can possess significant NLO properties. The theoretical evaluation of these properties for this compound is a crucial step in assessing its potential for NLO applications.
Applications of 4 4 Benzyloxyphenyl Benzonitrile in Advanced Functional Materials
Liquid Crystalline Materials Incorporating Benzyloxyphenylbenzonitrile Moieties
The benzyloxyphenylbenzonitrile scaffold is a key structural element in a variety of liquid crystalline compounds. These materials exhibit intermediate states of matter, known as mesophases, with properties between those of a conventional liquid and a solid crystal.
The transition temperatures and the type of mesophase are highly sensitive to modifications in the molecular structure. The introduction of a terminal benzyloxy group, for example, can significantly influence the mesomorphic properties of rod-like Schiff base liquid crystals. mdpi.com In a series of (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline compounds, the length of the terminal alkyloxy chain dictates the stability of the observed smectic A (SmA) phase. mdpi.com Generally, increasing the length of flexible alkyl or alkoxy chains can lead to a decrease in melting points and an expansion of the mesophase temperature range. semanticscholar.org The presence of a terminal cyano group, as in 4-(4-benzyloxyphenyl)benzonitrile, is known to promote the formation of nematic and smectic A phases due to strong dipole-dipole interactions.
The table below illustrates the phase transition temperatures and enthalpy values for a representative liquid crystal containing the benzyloxyphenyl moiety.
| Transition | Temperature (K) | Enthalpy (kJ/mol) |
| Cr → SmC | 385.3 | 35.8 |
| SmC → N | 465.8 | - |
| N → Iso | 480.2 | 0.7 |
| Data for 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) nih.gov |
Dielectric anisotropy (Δε) is a critical parameter for the application of liquid crystals in display and electro-optic devices. iphy.ac.cn It is defined as the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. The magnitude and sign of Δε are determined by the molecular dipole moment and its orientation relative to the long molecular axis. mdpi.com Compounds with a strong polar group, such as the cyano group in this compound derivatives, typically exhibit a large positive dielectric anisotropy. researchgate.netrsc.org This is because the dipole moment of the cyano group is aligned with the long molecular axis, resulting in ε∥ being significantly larger than ε⊥. This property is essential for controlling the orientation of liquid crystal molecules with an external electric field.
The thermodynamic properties of liquid crystalline systems provide insights into the energetics of their phase transitions. Techniques like inverse gas chromatography (IGC) have been employed to study the thermodynamic characteristics of liquid crystals containing the benzyloxyphenyl structure. nih.govtubitak.gov.tr By measuring the retention of various solutes on the liquid crystal stationary phase at different temperatures, it is possible to determine thermodynamic parameters such as the Flory-Huggins interaction parameter and the weight fraction activity coefficient at infinite dilution. tubitak.gov.tr These parameters are crucial for understanding the intermolecular interactions and miscibility of the liquid crystal with other components in a mixture. The entropy changes associated with phase transitions, such as the nematic to isotropic transition, can also be quantified and are influenced by factors like the length of the alkyl chains. researchgate.net
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
The electronic properties of this compound and its derivatives make them suitable for use in organic electronic devices, particularly OLEDs.
Charge Transport Mechanisms and Device Performance
The efficiency and performance of organic electronic devices, such as OLEDs, are intrinsically linked to the charge transport characteristics of the materials used. In materials like this compound, the transport of charge carriers—holes and electrons—through the organic layer is a critical process. The presence of both electron-donating (benzyloxy) and electron-accepting (benzonitrile) moieties suggests that this compound could exhibit ambipolar charge transport, although the mobility of holes and electrons may differ significantly.
In related benzonitrile-modified polyaromatic emitters, hole mobilities have been measured in the range of 1.19–4.74 × 10⁻⁷ cm² V⁻¹ s⁻¹. rsc.org For instance, in a study of solution-processed triplet-triplet annihilation (TTA) OLEDs using oligocarbazole- and benzonitrile-modified polyaromatic blue fluorescent emitters, the hole mobility was found to be a key factor in device performance. rsc.org The general structure of these materials, with distinct donor and acceptor units, facilitates charge transport, which is essential for efficient charge recombination and light emission in OLEDs. The electron-deficient benzonitrile (B105546) group typically enhances electron transport, while other aromatic components can facilitate hole transport. beilstein-journals.org
| Parameter | Value | Compound Class |
| Hole Mobility (μh) | 1.19–4.74 × 10⁻⁷ cm² V⁻¹ s⁻¹ | Benzonitrile-modified polyaromatic emitters rsc.org |
| Hole Mobility (μh) | 1.7 × 10⁻⁴ - 2 × 10⁻³ cm² V⁻¹ s⁻¹ | Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine (Poly-TPD) mdpi.com |
| Electron Mobility (μe) | 4.48 × 10⁻³ - 7.5 × 10⁻³ cm² V⁻¹ s⁻¹ | Naphthalimide functionalized push-pull chromophores nih.gov |
Deep-Blue Emission and Efficiency Enhancement Strategies
The benzonitrile moiety is a well-known component in the design of deep-blue emitters for OLEDs. Deep-blue emission is crucial for full-color displays and solid-state lighting applications. rsc.org The electron-withdrawing nature of the benzonitrile group can be utilized to tune the energy levels of the molecule, leading to emission in the deep-blue region of the spectrum. nih.gov
Several strategies are employed to enhance the efficiency of deep-blue OLEDs. One of the primary goals is to increase the external quantum efficiency (EQE), which is often limited in fluorescent emitters. mdpi.comresearchgate.net Mechanisms such as thermally activated delayed fluorescence (TADF), hybridized local and charge transfer (HLCT), and triplet-triplet annihilation (TTA) are utilized to harvest triplet excitons, which are non-emissive in conventional fluorescent materials, thereby boosting the theoretical maximum EQE. mdpi.comresearchgate.net
In the context of materials containing benzonitrile, research has shown that their incorporation into specific molecular architectures can lead to high-efficiency deep-blue emission. For example, imidazole-based deep-blue emitters have demonstrated enhanced performance with negligible efficiency roll-off. researchgate.net Furthermore, dual-core structures incorporating electron-transporting characteristics have been developed as high-efficiency deep-blue emitters. nih.gov The design of these molecules often involves creating a charge-transfer character between a donor and the benzonitrile acceptor, which is key to achieving the desired emission properties.
| Emitter Type | Emission Peak (nm) | External Quantum Efficiency (EQE) | Key Feature |
| Imidazole-based | ~450 | > 7% | Negligible efficiency roll-off researchgate.net |
| Dual-Core (TPO-AP) | 443 | 4.26% | Incorporates ETL characteristics nih.gov |
| Phenanthro[9,10-d]imidazole-carbazole | < 450 | 3.02% | Deep blue with CIE y < 0.06 researchgate.net |
This table showcases the performance of various deep-blue emitters that incorporate structural motifs relevant to this compound, highlighting common strategies for achieving high efficiency.
Triplet-Triplet Annihilation (TTA) Emitters
Triplet-triplet annihilation (TTA) is a mechanism that allows for the conversion of two non-emissive triplet excitons into one emissive singlet exciton (B1674681), thereby increasing the fluorescence efficiency of OLEDs. mdpi.com This process is particularly important for achieving high-efficiency blue and deep-blue emission. mdpi.com For TTA to be efficient, the energy of two triplet excitons (2x E(T1)) must be equal to or greater than the energy of the first singlet exciton (E(S1)). mdpi.com
The benzonitrile functional group has been incorporated into molecules designed as TTA emitters. rsc.orgmdpi.combohrium.com These molecules are often based on polyaromatic hydrocarbons like anthracene (B1667546) or chrysene (B1668918), which are functionalized with moieties such as tetraphenylimidazole and benzonitrile. mdpi.com In such designs, the benzonitrile group can contribute to the electronic properties that facilitate the TTA process.
For instance, deep-blue TTA OLEDs have been fabricated using benzonitrile-functionalized anthracene and chrysene emitters, achieving an external quantum efficiency of up to 6.84% with CIE coordinates in the deep-blue region. mdpi.com Solution-processed non-doped TTA OLEDs have also been developed using emitters with oligocarbazole and benzonitrile units, demonstrating that the TTA mechanism can be effective even in devices fabricated through more cost-effective methods. rsc.orgbohrium.com These studies underscore the potential of benzonitrile-containing compounds, such as this compound, in the development of high-efficiency TTA-OLEDs.
| TTA Emitter System | Device Type | Maximum EQE (%) | Emission Color |
| TPIAnCN | Evaporated | 6.84 | Deep-Blue mdpi.com |
| CCsCN | Solution-Processed | 6.79 | Deep-Blue rsc.orgbohrium.com |
| CPhCN | Solution-Processed | 3.45 | Blue rsc.orgbohrium.com |
This table summarizes the performance of OLEDs based on TTA emitters containing benzonitrile moieties, demonstrating their effectiveness in achieving high external quantum efficiencies.
Non-Linear Optical (NLO) Materials
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to phenomena such as second-harmonic generation (SHG), where the frequency of light is doubled. Materials with significant second-order NLO properties are crucial for applications in optical communications, data storage, and frequency conversion.
Second-Order Nonlinear Optical Susceptibilities and Their Origins
The second-order NLO response of a material is quantified by its second-order nonlinear optical susceptibility, χ⁽²⁾. At the molecular level, this property is related to the first hyperpolarizability (β). For a molecule to have a non-zero β, it must be non-centrosymmetric. Typically, these are donor-π-acceptor (D-π-A) molecules, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge.
The this compound molecule possesses a D-π-A structure, with the benzyloxy group acting as a donor and the benzonitrile group as an acceptor, connected by a biphenyl (B1667301) π-system. This molecular arrangement is conducive to a significant second-order NLO response. The origin of this response lies in the intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation by an intense light source. The efficiency of this ICT is a key determinant of the magnitude of β.
Self-Diffraction and Filamentation Effects
In materials with a strong NLO response, intense laser beams can induce significant changes in the refractive index. This can lead to complex phenomena such as self-diffraction and filamentation. Self-diffraction occurs when a laser beam creates a refractive index grating within the material, which then diffracts the beam itself. Filamentation is a phenomenon where a high-power laser beam propagates over long distances without significant diffraction, forming a narrow, intense channel of light. This is a result of a dynamic balance between self-focusing (due to the Kerr effect) and defocusing effects (such as plasma generation).
While specific studies on self-diffraction and filamentation in this compound have not been reported, these effects are characteristic of organic materials with high third-order NLO susceptibilities. The principles governing these phenomena are general to NLO materials, and it is plausible that under intense laser irradiation, a material like this compound could exhibit such behavior.
Molecular Design for Enhanced NLO Response
The enhancement of the NLO response in organic molecules is a key area of research, driven by the desire for materials with superior performance for technological applications. The molecular design of D-π-A compounds like this compound can be systematically tuned to optimize their NLO properties.
Key strategies for enhancing the second-order NLO response include:
Optimizing Donor and Acceptor Strength: The choice of electron-donating and -accepting groups has a profound impact on the first hyperpolarizability (β). Stronger donors and acceptors generally lead to a larger β, but there is an optimal balance to be struck to avoid issues like poor transparency or thermal instability.
Modifying the π-Conjugated Bridge: The length and nature of the π-bridge influence the efficiency of intramolecular charge transfer. Extending the conjugation length can increase β, but it can also lead to a red-shift in the absorption spectrum, which may be undesirable for certain applications.
Controlling Molecular Geometry: The planarity of the molecule and the relative orientation of the donor, acceptor, and π-bridge can affect the NLO response. A more planar structure generally facilitates π-electron delocalization and enhances the NLO properties.
By applying these design principles, it is possible to synthesize novel derivatives of this compound with tailored and enhanced NLO responses for specific applications.
Chromophore Alignment in Polymeric Matrices
The alignment of chromophores within a polymeric matrix is crucial for the development of materials with significant nonlinear optical (NLO) properties. Benzonitrile derivatives are frequently utilized as NLO chromophores due to their large dipole moments and ability to be oriented by an external electric field when embedded in a polymer host. mdpi.com This process, known as electric field poling, involves heating the polymer-chromophore system to near the polymer's glass transition temperature, applying a strong electric field to align the dipolar chromophores, and then cooling the system to lock in this orientation. mdpi.com
Dielectric Materials for Energy Storage and Electronic Applications
The exploration of novel organic materials for dielectric applications is driven by the need for improved energy storage and electronic components. The performance of a dielectric material is primarily characterized by its dielectric constant and breakdown strength.
Specific data on the dielectric constant and breakdown strength of this compound are not available in the current body of scientific literature. However, the dielectric properties of related cyanobiphenyl liquid crystals have been extensively studied. aston.ac.ukresearchgate.net These studies reveal that the dielectric anisotropy, a key property for many applications, is a function of temperature and molecular structure. researchgate.net
The following table presents the dielectric anisotropy for a series of cyanobiphenyls, which are structurally related to this compound. This data provides an insight into the expected dielectric behavior of such compounds.
Table 1: Dielectric Anisotropy of a Series of Liquid Crystal Cyanobiphenyls
| Compound | Dielectric Anisotropy (Δε) | Temperature (°C) |
|---|---|---|
| 5CB | 11.5 | 25 |
| 6CB | 10.5 | 25 |
| 7CB | 10.0 | 35 |
| 8CB | 8.5 | 40 |
Source: Data compiled from analogous compounds reported in scientific literature.
The high-temperature performance of dielectric materials is critical for applications in demanding environments, such as in electric vehicles and aerospace technology. While specific high-temperature dielectric data for this compound is not documented, research on related liquid crystal dimers, such as α-(4-Cyanobiphenyl-4′-oxy)-ω-(1-pyreniminebenzylidene-4′-oxy)undecane, has been conducted using broadband dielectric spectroscopy over a range of temperatures. researchgate.net These studies are essential for understanding the relaxation processes and stability of such materials at elevated temperatures.
Exploration in Sensor Technology
The unique electronic and optical properties of benzonitrile derivatives make them interesting candidates for sensor applications. However, there is currently no specific research available that details the use of this compound in sensor technology. The potential for such applications can be inferred from the broader class of aromatic nitriles. For instance, the nitrile group can participate in specific chemical reactions or interactions that could be harnessed for sensing purposes. Further research is required to explore the viability of this compound in the development of novel sensors.
Structure Property Correlations and Molecular Design Principles for 4 4 Benzyloxyphenyl Benzonitrile Derivatives
Impact of Substituent Effects on Electronic and Optical Properties
The electronic and optical characteristics of 4-(4-Benzyloxyphenyl)benzonitrile and its analogs are highly sensitive to the nature and position of substituent groups on their aromatic rings. These modifications can alter the energy levels of the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—which in turn dictates the material's absorption and emission properties.
Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) play a crucial role in tuning these properties. For instance, in related benzothiazole (B30560) derivatives, the substitution of an electron-withdrawing nitro group (-NO2) was found to lower both the HOMO and LUMO energy levels, resulting in a reduced energy gap. nih.gov This principle is broadly applicable to conjugated systems like benzonitrile (B105546) derivatives. Attaching EWGs generally leads to a red-shift in the absorption and fluorescence spectra, meaning the material absorbs and emits light at longer wavelengths. nih.gov Conversely, electron-donating groups tend to increase the energy levels, potentially leading to a blue-shift.
The photophysical properties, such as fluorescence quantum yield and Stokes shift, are also heavily influenced by substituents. In a study of α-(N-biphenyl)-substituted 2,2′-bipyridines, various substituents on the biphenyl (B1667301) moiety led to a range of emission maxima from blue to green (443–505 nm) and quantum yields up to 49.1%. mdpi.com The interplay between the donor and acceptor parts of the molecule (a "push-pull" system) is key. The cyano group (-CN) in benzonitrile derivatives acts as a moderate electron acceptor. Combining it with various donor groups through the biphenyl bridge allows for precise control over the intramolecular charge transfer (ICT) character of the electronic transitions, which governs the fluorescence behavior.
Furthermore, theoretical calculations, such as time-dependent density-functional theory (TDDFT), are instrumental in predicting how substituents will affect electronic transitions. nih.gov These computational models help to rationalize the observed spectral shifts and provide a predictive framework for designing molecules with desired optical outputs, such as specific emission colors or enhanced quantum efficiencies for applications in organic light-emitting diodes (OLEDs) or sensors. nih.govnih.gov
Table 1: Effect of Substituent Type on Electronic Properties
| Substituent Type | Effect on HOMO/LUMO Levels | Impact on Energy Gap | Resulting Spectral Shift |
|---|---|---|---|
| Electron-Withdrawing Group (EWG) | Lowers both HOMO and LUMO | Generally Decreases | Red-Shift (Longer Wavelength) |
Correlation of Molecular Architecture with Mesomorphic and Functional Behavior
A key architectural feature is the length of terminal alkoxy chains. In studies of similar three-ring mesogens, it has been demonstrated that derivatives with shorter alkoxy chains (e.g., n=4) tend to exhibit a nematic phase, which is characterized by long-range orientational order. rsc.org As the chain length increases (e.g., n=6–14), the molecules show a greater tendency to form more ordered smectic or even columnar phases, where positional order is also present. rsc.org This is because longer, flexible chains promote stronger intermolecular van der Waals interactions, favoring layered or columnar packing arrangements. For instance, in one study, lower homologues (n=1-3) were purely nematogenic, while higher members (n=8-10) were purely smectogenic. researchgate.net
The geometry of the molecular core also has a profound impact. While this compound has a relatively linear, rod-like (calamitic) shape, introducing bends or kinks into the core structure can lead to the formation of entirely different mesophases. Bent-core or "banana" liquid crystals, for example, arise from non-linear molecular shapes and can exhibit unique polar and chiral properties not seen in their rod-like counterparts. The introduction of a methoxy (B1213986) pyridine (B92270) unit in place of a phenyl ring can induce a bent structure, leading to the formation of orthorhombic columnar phases in derivatives with longer alkyl chains. rsc.org
The functional behavior of these materials is a direct consequence of their mesomorphic properties. The ordered arrangement in a liquid crystal phase allows for the creation of anisotropic materials, where properties like refractive index, dielectric constant, and conductivity are direction-dependent. This is the fundamental principle behind liquid crystal displays (LCDs). Furthermore, the specific packing adopted in a smectic or columnar phase can facilitate charge transport, making these materials candidates for use in organic electronics as semiconductors.
Table 2: Influence of Alkoxy Chain Length on Mesophase Type
| Alkoxy Chain Length (n) | Predominant Mesophase | Characteristics |
|---|---|---|
| Short (e.g., 1-4) | Nematic | Orientational order only |
| Medium (e.g., 4-7) | Nematic and Smectic | Transition between orientational and positional order |
Rational Design Strategies for Tailoring Material Performance
The rational design of materials based on this compound involves a strategic approach to molecular synthesis to achieve specific performance targets. This process integrates an understanding of the structure-property correlations discussed previously to create novel molecules for advanced applications.
Key strategies include:
Core Modification : The central biphenyl core can be altered to enhance thermal stability, modify the mesophase behavior, or tune the electronic properties. This can involve replacing one of the phenyl rings with a different aromatic or heteroaromatic system, such as pyridine, to introduce a permanent dipole moment or alter the molecular shape. rsc.org For example, creating bent-core structures can induce polar ordering and ferroelectric properties.
Terminal Group Engineering : The choice of terminal groups is critical for controlling intermolecular interactions and, consequently, the liquid crystalline phase behavior.
Alkyl/Alkoxy Chains : As established, varying the length and branching of terminal alkyl or alkoxy chains is a primary tool for controlling the type and temperature range of mesophases. rsc.orgresearchgate.net Longer chains typically stabilize more ordered smectic phases and lower melting points.
Cyano Group : The strongly polar cyano group is a classic component in liquid crystal design. It imparts a strong dipole moment, which is essential for creating the dielectric anisotropy required for the operation of twisted nematic LCDs.
Lateral Substitution : Attaching substituents to the sides of the molecular core can significantly influence molecular packing. Bulky lateral groups can disrupt close packing, lowering the clearing point (the temperature at which the LC phase transitions to an isotropic liquid) and altering the mesophase type. This can be used to fine-tune the operating temperature range of an LC material.
"Push-Pull" System Design : For optical and electronic applications, a "push-pull" architecture is a powerful strategy. This involves placing an electron-donating group (the "push") at one end of the conjugated system and an electron-withdrawing group (the "pull," such as the nitrile group) at the other. This design enhances intramolecular charge transfer, which can lead to large Stokes shifts, high fluorescence quantum yields, and non-linear optical (NLO) properties. mdpi.com
By combining these strategies, chemists can develop a vast library of this compound derivatives, each tailored for a specific function, whether it be a stable nematic phase for a display, a high-mobility columnar phase for a transistor, or a highly fluorescent system for an OLED.
Influence of Molecular Conformation on Bulk Material Properties
The bulk properties of a material are an emergent consequence of the collective behavior and arrangement of its constituent molecules. For derivatives of this compound, the preferred molecular conformation plays a pivotal role in determining these macroscopic characteristics.
A critical conformational parameter in biphenyl-based systems is the dihedral angle—the twist angle between the two phenyl rings. In an isolated molecule, this angle is non-zero due to steric hindrance between the ortho-hydrogens on adjacent rings. In the solid or liquid crystalline state, however, this angle is influenced by a balance between intramolecular steric effects and intermolecular packing forces. A more planar conformation (smaller dihedral angle) generally enhances π-conjugation across the biphenyl unit, which can lead to red-shifted absorption spectra and improved charge transport capabilities. acs.org However, this planarity may be sacrificed to achieve more efficient crystal or liquid crystal packing.
Ultimately, the bulk properties—be it the clearing point of a liquid crystal, the efficiency of a solar cell, or the color of an emission—are a direct result of how these individual, conformationally flexible molecules organize themselves on a larger scale.
Conclusion and Future Perspectives
Summary of Key Research Advancements
Research into 4-(4-Benzyloxyphenyl)benzonitrile and its related structures has primarily focused on their application in materials science, particularly as integral components of liquid crystals (LCs). The rigid, rod-like (calamitic) molecular architecture of these compounds makes them excellent building blocks for materials that exhibit mesomorphic properties. nih.gov A significant advancement has been the synthesis of complex phenyl benzoate (B1203000) derivatives using 4-benzyloxyphenol as a key intermediate. nih.govtubitak.gov.tr These efforts have demonstrated that by attaching various functional groups and terminal alkoxy chains, it is possible to design molecules with specific liquid crystalline phases, such as smectic and nematic phases, which are crucial for display technologies. nih.govresearchgate.net
The synthesis of compounds like 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) highlights a key research thrust where the benzyloxyphenyl group is esterified with other aromatic acids to create larger, more complex molecules. nih.govtubitak.gov.tr The characterization of these materials using techniques such as Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC) has been instrumental in understanding the relationship between molecular structure and the resulting liquid crystal properties. nih.gov This body of work establishes the benzyloxyphenyl moiety as a versatile and valuable scaffold for developing new functional materials.
| Research Area | Key Advancement | Investigated Compound Example | Significance |
| Liquid Crystal Synthesis | Use as a core structural unit for calamitic liquid crystals. | 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) nih.gov | Enables the creation of materials with tunable nematic and smectic phases for display applications. nih.gov |
| Materials Characterization | Elucidation of structure-property relationships. | Phenyl benzoate derivatives with varying alkoxy chain lengths. researchgate.net | Provides fundamental understanding for designing LCs with specific transition temperatures and optical properties. nih.gov |
| Chemical Intermediate | Application as a building block in multi-step synthesis. | Use of 4-benzyloxyphenol in esterification reactions. tubitak.gov.tr | Demonstrates the versatility of the core structure for creating complex organic molecules. tubitak.gov.tr |
Emerging Research Directions for Benzyloxyphenylbenzonitrile Derivatives
The foundational knowledge of benzyloxyphenyl structures is paving the way for several emerging research directions. A prominent area is the development of novel derivatives for applications beyond liquid crystals, particularly in medicinal chemistry. For instance, the benzyloxyphenyl pharmacophore is being integrated into new molecular scaffolds to create compounds with potential therapeutic activity. Research into 2-(4-(benzyloxy) phenyl) benzothiazole (B30560) derivatives has identified them as potential multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. nih.gov
Another key direction involves the fine-tuning of the electro-optical properties of these materials through strategic chemical modification. The introduction of fluorine atoms into the molecular structure of liquid crystals is being explored to enhance properties like dielectric anisotropy and birefringence. mdpi.com This approach could lead to the development of next-generation liquid crystal materials for advanced applications such as virtual reality displays, phase modulators, and other photonic devices. mdpi.com Furthermore, the core structure is being used to synthesize complex ligands for the formation of metal complexes, indicating a potential role in catalysis or sensor technology. researchgate.net
Challenges and Opportunities in Synthesis and Application Development
Opportunities: Despite the challenges, significant opportunities exist. The versatility of the benzonitrile (B105546) and benzyloxy groups offers a rich platform for chemical modification, allowing for the creation of a vast library of derivatives. There is a considerable opportunity to explore more efficient and modern synthetic methodologies, such as catalytic approaches, to overcome the limitations of classical synthesis. researchgate.net For example, developing photoinduced or transition-metal-catalyzed reactions could lead to higher yields, fewer side products, and improved atom economy. researchgate.net Successfully navigating the synthetic challenges could unlock the full potential of these derivatives for use in high-performance liquid crystal displays, advanced optical components, and novel therapeutic agents.
Potential for Sustainable and Eco-Friendly Material Development
There is growing potential for developing benzyloxyphenylbenzonitrile derivatives within a more sustainable framework. A key focus is on the "greening" of the synthesis process itself. This involves moving away from stoichiometric reagents and exploring catalytic routes that reduce waste and energy consumption. researchgate.net The principles of sustainable chemistry encourage the design of processes with high atom economy, which is a key area for improvement in many current multi-step syntheses for these compounds.
Beyond the lab, there is a broader movement within the chemical industry to create more sustainable and transparent supply chains for derivatives. bsr.orgsustainablederivatives.org This involves harmonizing standards for evaluating raw materials and intermediates, monitoring environmental and social risks, and collaborating to address these issues collectively. sustainablederivatives.org While still an emerging area for this specific class of compounds, applying the principles of sustainable derivative sourcing—as seen in sectors like palm oil—could provide a roadmap. bsr.org This includes focusing on the lifecycle of the materials, from the synthesis of precursors like 4-benzyloxyphenol to the end-of-life of the final products. bldpharm.com The development of sustainability-linked derivatives in finance also points to a growing trend of linking chemical production and use to measurable environmental, social, and governance (ESG) targets. bdo.co.ukisda.orgisda.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(4-benzyloxyphenyl)benzonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, analogous structures like 4-(4-nitrophenoxy)benzonitrile are prepared by reacting 4-hydroxybenzonitrile with nitro-substituted aryl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . For this compound, a benzyl-protected hydroxyl group may be introduced prior to cyanation. Key factors include solvent polarity (e.g., DMF vs. THF), base strength, and temperature control to minimize side reactions like deprotection or polymerization. Yields can vary from 60% to 85% depending on steric and electronic effects of substituents .
Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?
- Methodological Answer : Characterization involves a combination of:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy group at 4-position) and nitrile functionality (δ ~110–120 ppm in ¹³C).
- FT-IR : A sharp peak near 2220 cm⁻¹ confirms the C≡N stretch .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₀H₁₅NO₂ for this compound).
- X-ray Crystallography : For unambiguous confirmation, though crystallization may require slow evaporation in solvents like chloroform/hexane mixtures .
Q. What are the key reactivity patterns of this compound in organic transformations?
- Methodological Answer : The nitrile group can undergo hydrolysis to carboxylic acids (via acidic/basic conditions) or reduction to amines (using LiAlH₄). The benzyloxy group is susceptible to hydrogenolysis (H₂/Pd-C) or acid-catalyzed cleavage. For example, in drug synthesis, intermediates like 4-(oxiran-2-yl)benzonitrile are generated via enzymatic reduction of ketones (e.g., KRED-110 for stereoselective bioreduction) . The aryl ether moiety also participates in Ullmann or Suzuki couplings for functionalization .
Advanced Research Questions
Q. How can stereoselective synthesis of this compound derivatives be optimized for pharmaceutical intermediates?
- Methodological Answer : Enzymatic catalysis offers high enantioselectivity. For example, ketoreductases (KREDs) can reduce prochiral ketones to alcohols with >99% ee, as demonstrated in the synthesis of S1P receptor agonists . Screenings of 250+ KREDs identified optimal enzymes (e.g., KRED-110) for gram-scale reductions. Reaction parameters like pH (6–8), cosolvent (e.g., 10% iPrOH), and NADH recycling systems are critical. Post-reduction, epoxidation with NaOt-Bu yields enantiopure epoxides for further functionalization .
Q. What strategies address contradictory data in the catalytic efficiency of this compound derivatives in material science?
- Methodological Answer : Discrepancies in catalytic performance (e.g., OLED efficiency) often arise from subtle structural variations. For instance, replacing electron-withdrawing groups (e.g., –CF₃) with benzyloxy moieties alters charge transport properties. Systematic studies using DFT calculations and transient absorption spectroscopy can resolve such contradictions. In one case, PPICN-Br (a benzonitrile derivative) achieved 13% external quantum efficiency in OLEDs by optimizing the phenanthroimidazole core and cyano substituents .
Q. How do solvent and catalyst choices impact the scalability of this compound-based polymers?
- Methodological Answer : Hydrosilylation reactions using Fe complexes (e.g., Bu₄N[Fe(CO)₃(NO)]) are scalable for polymer synthesis. Solvents like toluene or THF improve catalyst stability, while elevated temperatures (60–80°C) enhance reaction rates. For example, 4-(hydroxymethyl)benzonitrile derivatives form crosslinked polymers via hydrosilylation, with gelation times adjustable by catalyst loading (0.5–2 mol%) . Post-polymerization analysis via GPC and DSC ensures reproducibility in molecular weight (Mw ~10⁴–10⁵ Da) and thermal stability (Tg > 150°C).
Q. What analytical approaches validate the biological activity of this compound analogs in drug discovery?
- Methodological Answer :
- In vitro assays : Screen against target enzymes (e.g., CYP450 isoforms) using fluorogenic substrates.
- SAR Studies : Modify the benzyloxy group to –OCH₂CF₃ or –OCH₂PhNO₂ and assess IC₅₀ shifts.
- ADMET Profiling : Use Caco-2 cells for permeability and microsomal stability tests. For example, analogs of 4-[1-(1,2,4-triazolyl)methyl]benzonitrile (Letrozole precursors) showed improved metabolic stability when the triazole ring was fluorinated .
Data Contradiction Analysis
Q. Why do reported yields for this compound synthesis vary across studies, and how can reproducibility be ensured?
- Methodological Answer : Variations arise from differences in benzyl protection/deprotection steps and nitrile introduction methods. For instance, Pd-catalyzed cyanation (e.g., Zn(CN)₂/Pd(PPh₃)₄) may give higher yields (~80%) than Rosenmund-von Braun reactions (~60%) but requires strict anhydrous conditions . Reproducibility is enhanced by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
